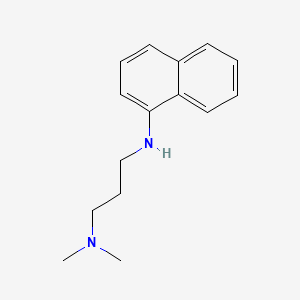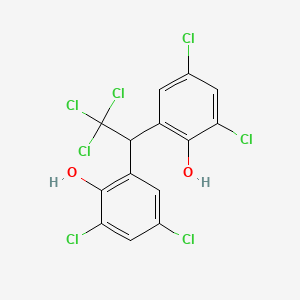![molecular formula C16H11F3O4 B11997917 2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid CAS No. 573-78-4](/img/structure/B11997917.png)
2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid is an organic compound with the molecular formula C16H11F3O4 It is characterized by the presence of a trifluoromethyl group attached to a phenylethoxy moiety, which is further connected to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid typically involves the reaction of 2,2,2-trifluoro-1-phenylethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoro-1-phenylethanol on the carbonyl carbon of phthalic anhydride, followed by the elimination of water to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester linkage may also play a role in modulating the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2,2-Trifluoro-1-methylethylidene)hydrazide]benzoic acid
- 2-[(1S)-2,2,2-Trifluoro-1-methylethyl]hydrazide]benzoic acid
- 2-[(2-Methoxyethoxy)carbonyl]benzoic acid
Uniqueness
2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
573-78-4 |
|---|---|
Molecular Formula |
C16H11F3O4 |
Molecular Weight |
324.25 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C16H11F3O4/c17-16(18,19)13(10-6-2-1-3-7-10)23-15(22)12-9-5-4-8-11(12)14(20)21/h1-9,13H,(H,20,21) |
InChI Key |
SQHLLFOWMYBRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)

![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)

